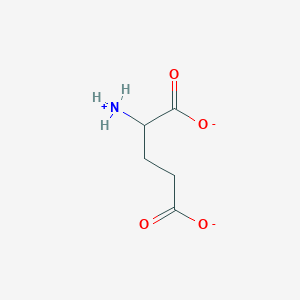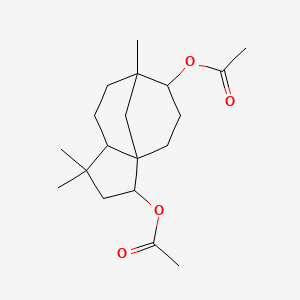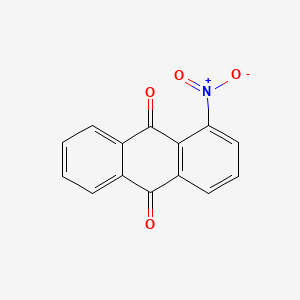
1-Nitroanthraquinone
Vue d'ensemble
Description
1-Nitroanthraquinone is a chemical compound with the molecular formula C14H7NO4 . It is also known by other names such as 1-nitroanthracene-9,10-dione and 1-Nitro-anthraquinone .
Synthesis Analysis
This compound can be synthesized from 2-ethylanthraquinone through nitration and treating with oleum . A novel and efficient method for the selective mono nitration of anthraquinone has been developed. This method uses a mixture of fuming nitric acid, sulfuric acid, and phosphoric acid in carbon tetrachloride .
Molecular Structure Analysis
The molecular weight of this compound is 253.21 g/mol . The IUPAC name for this compound is 1-nitroanthracene-9,10-dione . The InChIKey for this compound is YCANAXVBJKNANM-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound can be used in the preparation of 1-aminoanthraquinone through the ammonolysis process . This process involves the reaction of this compound with ammonia at high temperatures .
Physical and Chemical Properties Analysis
This compound appears as yellow needles when formed from AcOH and as yellow plates by sublimation . It is soluble in EtOH and Et2O, slightly soluble in EtOAc, benzene, and CHCl3, and insoluble in water .
Applications De Recherche Scientifique
Synthèse de la 1-Aminoanthraquinone
La 1-Nitroanthraquinone est utilisée dans la synthèse de la 1-aminoanthraquinone, qui est un intermédiaire important dans la production de colorants à l'anthraquinone . Cette synthèse est réalisée par ammonolyse de la this compound à haute température .
Production de colorants à l'anthraquinone
La 1-aminoanthraquinone, synthétisée à partir de la this compound, est largement utilisée dans la préparation de divers colorants à l'anthraquinone . Les colorants à l'anthraquinone sont le deuxième type de colorants le plus important après les colorants azoïques .
Méthode en continu
La méthode en continu est utilisée pour synthétiser la 1-aminoanthraquinone de manière sûre et efficace par ammonolyse de la this compound à haute température . Cette méthode permet d'explorer diverses conditions telles que la température de réaction, le temps de séjour, le rapport molaire de l'ammoniac à la this compound et la teneur en eau .
Procédé d'hydrogénation
La this compound peut être hydrogénée en 1-aminoanthraquinone avec du H2 gazeux catalysé par des nanoparticules de cuivre . Ce procédé est considéré comme vert et respectueux de l'environnement .
Production de photo-supercondensateurs
La 1-aminoanthraquinone, qui peut être synthétisée à partir de la this compound, peut être utilisée comme composant fonctionnel dans les photo-supercondensateurs .
Production d'électrocatalyseurs
La 1-aminoanthraquinone, dérivée de la this compound, peut également être utilisée dans la production d'électrocatalyseurs .
Production de capteurs électrochimiques
La 1-aminoanthraquinone, synthétisée à partir de la this compound, peut être utilisée dans la production de capteurs électrochimiques .
Impact environnemental
La réduction de la this compound en 1-aminoanthraquinone à l'aide de sulfure de sodium est une technique couramment utilisée en Chine. Cependant, la solution aqueuse de sulfite de sodium organique résultante provoque une grave pollution . Par conséquent, des recherches sont menées pour trouver des méthodes plus respectueuses de l'environnement pour ce processus .
Safety and Hazards
Mécanisme D'action
Target of Action
1-Nitroanthraquinone is a derivative of anthraquinones, a class of naturally occurring phenolic compounds Anthraquinone-based compounds, including this compound, are known to inhibit cancer progression by targeting essential cellular proteins .
Mode of Action
It is known that anthraquinone-based compounds interact with their targets, leading to changes that inhibit cancer progression
Biochemical Pathways
For instance, a type II polyketide synthase is responsible for anthraquinone biosynthesis in certain bacteria
Result of Action
Anthraquinone-based compounds are known to inhibit cancer progression
Action Environment
Researchers have made efforts in the environmentally friendly reduction of this compound to 1-aminoanthraquinone . This suggests that environmental factors may play a role in the chemical reactions involving this compound.
Analyse Biochimique
Biochemical Properties
1-Nitroanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that this compound may modulate cellular redox states and impact oxidative stress pathways.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation . For example, this compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition results in DNA damage and subsequent cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has been associated with sustained oxidative stress and gradual loss of cell viability . These findings underscore the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can induce beneficial effects, such as reduced tumor growth in cancer models . At high doses, this compound can cause significant toxicity, including liver and kidney damage . These dose-dependent effects highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes reduction to form 1-aminoanthraquinone, a process catalyzed by nitroreductases . This metabolic conversion can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization . The compound tends to accumulate in mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . These distribution patterns are crucial for understanding its cellular activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in mitochondria and the endoplasmic reticulum, where it can interact with mitochondrial enzymes and proteins involved in oxidative stress responses . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles .
Propriétés
IUPAC Name |
1-nitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCANAXVBJKNANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052569 | |
| Record name | 1-Nitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-34-8 | |
| Record name | 1-Nitroanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NITROANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Nitroanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE4B3RL7PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

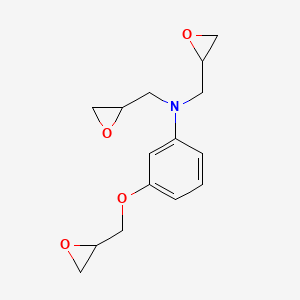
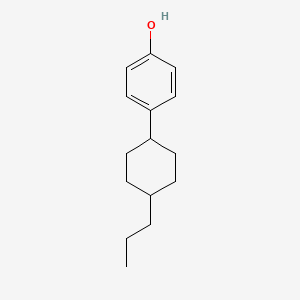
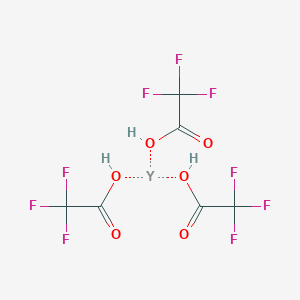
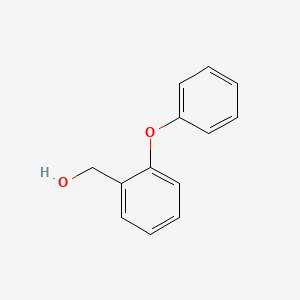
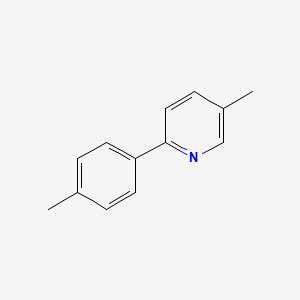
![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)



